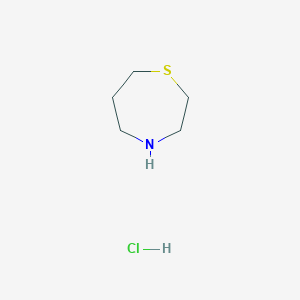

Clorhidrato de 1,4-Tiazepana

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Thiazepane hydrochloride is a useful research compound. Its molecular formula is C5H12ClNS and its molecular weight is 153.67. The purity is usually 95%.

BenchChem offers high-quality 1,4-Thiazepane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Thiazepane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

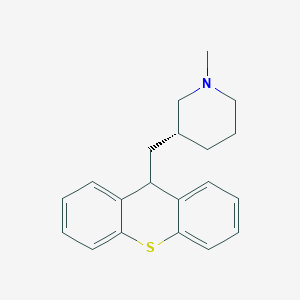

El clorhidrato de 1,4-tiazepana se utiliza en la síntesis de varios compuestos orgánicos. Por ejemplo, se utiliza en la síntesis de 1,4-benzodiazepinas y sus derivados {svg_1}. Estos compuestos son fármacos ampliamente utilizados para varias indicaciones, incluyendo los trastornos de ansiedad {svg_2}.

Actividad Anticancerígena

Los curcuminoides basados en 1,4-tiazepana han mostrado una prometedora actividad anticancerígena {svg_3}. La modificación del andamiaje de la curcumina con 1,4-tiazepana ha demostrado aumentar la actividad biológica de estos compuestos {svg_4}.

Efectos Neuroprotectores

Algunos derivados de 1,4-tiazepana han mostrado efectos neuroprotectores {svg_5}. Estos compuestos han demostrado proteger las células neuroblastoma humanas de daños {svg_6}.

Actividad Antiinflamatoria

Los derivados de 1,4-tiazepana también han mostrado actividad antiinflamatoria {svg_7}. Estos compuestos han demostrado inhibir la enzima ciclooxigenasa-2 (COX-2), que desempeña un papel clave en la inflamación {svg_8}.

Actividad Antibacteriana

Algunos derivados de 1,4-tiazepana han mostrado una prometedora actividad antibacteriana {svg_9}. Estos compuestos han demostrado ser eficaces contra diversas cepas bacterianas {svg_10}.

Actividad Antifúngica

Los derivados de 1,4-tiazepana también han demostrado actividad antifúngica {svg_11}. Estos compuestos han demostrado ser eficaces contra diversas cepas fúngicas {svg_12}.

Safety and Hazards

When handling 1,4-Thiazepane hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as dibenzo[1,4]thiazepine derivatives, have been shown to demonstrate activity against human carbonic anhydrase isoforms ii and iv . Carbonic anhydrase is an important metalloenzyme that catalyzes the reversible reaction of CO2 hydration, leading to the formation of bicarbonate anion and proton .

Mode of Action

Similar compounds, like dibenzo[1,4]thiazepine derivatives, have been synthesized using a sequence of amidation steps and the subsequent tandem of the smiles rearrangement and denitrocyclization reaction . This process could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Based on the activity of similar compounds, it can be inferred that the compound may influence the pathways involving carbonic anhydrase, which plays a pivotal role in many physiological processes .

Result of Action

Similar compounds have shown pronounced activity as inhibitors of bovine carbonic anhydrase isoform ii

Análisis Bioquímico

Biochemical Properties

1,4-Thiazepane hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . This interaction is crucial as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects. Additionally, 1,4-Thiazepane hydrochloride has been shown to interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects .

Cellular Effects

1,4-Thiazepane hydrochloride exerts various effects on different cell types and cellular processes. In cancer cells, it has demonstrated antiproliferative properties by inducing apoptosis and inhibiting cell growth . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. By modulating these pathways, 1,4-Thiazepane hydrochloride can influence gene expression and cellular metabolism, leading to altered cell function .

Molecular Mechanism

The molecular mechanism of 1,4-Thiazepane hydrochloride involves its binding interactions with specific biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, 1,4-Thiazepane hydrochloride can interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes. These interactions can result in enzyme inhibition or activation, as well as alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Thiazepane hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1,4-Thiazepane hydrochloride remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 1,4-Thiazepane hydrochloride vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects, such as anti-inflammatory and anticancer properties . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

1,4-Thiazepane hydrochloride is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, it undergoes oxidation and reduction, catalyzed by enzymes such as cytochrome P450. In phase II reactions, it conjugates with endogenous molecules, increasing its hydrophilicity and facilitating its excretion from the body . These metabolic pathways are essential for the compound’s detoxification and elimination.

Transport and Distribution

Within cells and tissues, 1,4-Thiazepane hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is crucial for its biological activity, as it needs to reach specific cellular compartments to exert its effects. Understanding its transport and distribution can provide insights into its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 1,4-Thiazepane hydrochloride is an important aspect of its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of 1,4-Thiazepane hydrochloride can impact its interactions with biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

1,4-thiazepane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.ClH/c1-2-6-3-5-7-4-1;/h6H,1-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVNOTVFTHJKBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCSC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;4-[(2E)-2-[(2E,4E,6E)-7-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1167800.png)